N,N'-((6-Chloro-1,3,5-triazine-2,4-diyl)bis(imino(9,10-dihydro-9,10-dioxoanthracene-5,1-diyl)))bis(benzamide)
Description
International Union of Pure and Applied Chemistry Nomenclature and Structural Descriptors
The International Union of Pure and Applied Chemistry nomenclature for this compound is N-[5-[[4-[(5-benzamido-9,10-dioxoanthracen-1-yl)amino]-6-chloro-1,3,5-triazin-2-yl]amino]-9,10-dioxoanthracen-1-yl]benzamide . This name systematically describes the molecule’s architecture:
- Core structure : A 6-chloro-1,3,5-triazine ring serves as the central scaffold.
- Substituents : Two anthraquinone-imino groups (9,10-dioxoanthracene-5,1-diyl) are attached at positions 2 and 4 of the triazine. Each anthraquinone unit is further substituted with a benzamide group at position 1.
The molecular formula C45H26ClN7O6 reflects 45 carbon atoms, 26 hydrogens, 1 chlorine, 7 nitrogens, and 6 oxygens, with a molecular weight of 796.2 g/mol . The InChI identifier (InChI=1S/C45H26ClN7O6/c46-43-51-44(49-31-21-9-17-27-35(31)39(56)25-15-7-19-29(33(25)37(27)54)47-41(58)23-11-3-1-4-12-23)53-45(52-43)50-32-22-10-18-28-36(32)40(57)26-16-8-20-30(34(26)38(28)55)48-42(59)24-13-5-2-6-14-24/h1-22H,(H,47,58)(H,48,59)(H2,49,50,51,52,53) ) encodes connectivity and stereochemical details .
Computational Chemistry Analysis of Molecular Geometry
Computational modeling using the RDKit software package optimized the molecule’s three-dimensional structure through the Universal Force Field (UFF) method . Key geometric parameters for the triazine ring include:
| Bond Pair Indices | Bond Length (Å) |
|---|---|
| 0–1 | 1.341 |
| 1–2 | 1.336 |
| 2–3 | 1.344 |
| 3–4 | 1.338 |
| 4–5 | 1.341 |
| 5–0 | 1.339 |
Average bond length : 1.340 Å .
The triazine ring exhibits near-perfect hexagonal symmetry, with bond lengths consistent with aromatic delocalization (1.33–1.35 Å). Adjacent nitrogen atoms at positions 1, 3, and 5 create alternating single-double bond resonance, stabilizing the electron-deficient ring. The chloro substituent at position 6 introduces slight asymmetry, with adjacent C–N bonds (1.336–1.344 Å) showing minimal deviation from ideal sp2 hybridization .
Comparative Analysis of Alternative Naming Conventions
Alternative naming systems for this compound highlight different structural priorities:
- CAS Registry Name : Benzamide, N,N'-[(6-chloro-1,3,5-triazine-2,4-diyl)bis[imino(9,10-dihydro-9,10-dioxo-5,1-anthracenediyl)]]bis- . This format prioritizes parent chain identification over substituent order.
- EINECS Designation : 256-415-4 , a numerical identifier lacking structural information.
- Synonym-Based Naming : N,N'-((6-Chloro-1,3,5-triazine-2,4-diyl)bis(imino(9,10-dihydro-9,10-dioxoanthracene-5,1-diyl)))bis(benzamide) emphasizes the bis-benzamide functionality .
The International Union of Pure and Applied Chemistry name provides unambiguous specificity, whereas CAS and EINECS names serve regulatory and indexing purposes. Comparative analysis of triazine derivatives (e.g., CAS 85099-19-0 ) reveals consistent use of positional descriptors for chloro and amino substituents across nomenclature systems.
Properties
CAS No. |
49658-80-2 |
|---|---|
Molecular Formula |
C45H26ClN7O6 |
Molecular Weight |
796.2 g/mol |
IUPAC Name |
N-[5-[[4-[(5-benzamido-9,10-dioxoanthracen-1-yl)amino]-6-chloro-1,3,5-triazin-2-yl]amino]-9,10-dioxoanthracen-1-yl]benzamide |
InChI |
InChI=1S/C45H26ClN7O6/c46-43-51-44(49-31-21-9-17-27-35(31)39(56)25-15-7-19-29(33(25)37(27)54)47-41(58)23-11-3-1-4-12-23)53-45(52-43)50-32-22-10-18-28-36(32)40(57)26-16-8-20-30(34(26)38(28)55)48-42(59)24-13-5-2-6-14-24/h1-22H,(H,47,58)(H,48,59)(H2,49,50,51,52,53) |
InChI Key |
ITFSHPJCGBGLHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)NC5=NC(=NC(=N5)Cl)NC6=CC=CC7=C6C(=O)C8=C(C7=O)C(=CC=C8)NC(=O)C9=CC=CC=C9 |
Origin of Product |
United States |
Preparation Methods
Preparation of 9,10-Dihydro-9,10-dioxoanthracene-5,1-diyl Amines
- Starting from commercially available anthraquinone, selective nitration or halogenation at the 5-position is performed.
- Reduction of nitro groups to amines or substitution of halogens with amino groups yields 5-amino-9,10-anthraquinone derivatives.
- Purification is typically done by recrystallization or chromatography.
Synthesis of 6-Chloro-1,3,5-triazine-2,4-dicarbonyl Dichloride
- The 1,3,5-triazine core is synthesized via cyclotrimerization of cyanuric chloride or related precursors.
- Chlorination at the 6-position is achieved using reagents such as phosphorus pentachloride or thionyl chloride.
- The dichloride functionality at positions 2 and 4 is maintained for subsequent nucleophilic substitution.
Formation of Bis(imino) Linkages
- The anthracene amines are reacted with the 6-chloro-1,3,5-triazine-2,4-dicarbonyl dichloride under inert atmosphere.
- Typically, a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is used.
- The reaction is carried out at controlled temperatures (0–50 °C) to avoid side reactions.
- The nucleophilic amine groups displace the chlorine atoms at the 2 and 4 positions of the triazine ring, forming imino linkages.
- The chlorine at the 6-position remains intact, providing the characteristic substitution pattern.
Benzamide Group Introduction
- Benzamide groups are introduced by acylation of free amino groups on the anthracene moieties or by coupling benzoyl chloride with aminoanthracene intermediates prior to triazine coupling.
- Alternatively, benzamide groups can be introduced post-triazine coupling via amide bond formation using benzoyl chloride or benzoyl anhydride in the presence of a base such as triethylamine.
- Reaction conditions are optimized to prevent hydrolysis or decomposition of sensitive groups.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1. Amination of anthraquinone | Nitration/reduction or halogen substitution | Acetic acid, ethanol | 25–80 °C | 4–12 h | 70–85 | Purification by recrystallization |
| 2. Triazine chlorination | Phosphorus pentachloride or SOCl2 | Chloroform, dichloromethane | 0–25 °C | 2–6 h | 75–90 | Moisture sensitive |
| 3. Imine formation | Anthracene amine + triazine dichloride | DMF, DMSO | 0–50 °C | 6–24 h | 60–80 | Inert atmosphere recommended |
| 4. Benzamide coupling | Benzoyl chloride + amine | Dichloromethane, pyridine | 0–25 °C | 2–8 h | 65–85 | Base required to scavenge HCl |
Research Findings and Analytical Data
- Spectroscopic Analysis: The formation of imino linkages is confirmed by characteristic imine (C=N) stretching bands in IR spectra (~1640 cm⁻¹) and shifts in NMR signals corresponding to aromatic protons and amide NH groups.
- Mass Spectrometry: Molecular ion peaks consistent with the expected molecular weight (~796.18 g/mol) confirm the molecular integrity.
- Purity Assessment: High-performance liquid chromatography (HPLC) and elemental analysis confirm purity >95% after purification.
- Yield Optimization: Studies indicate that slow addition of amine to triazine dichloride and maintaining low temperatures improve yields and reduce side products.
Summary Table of Preparation Steps
| Preparation Stage | Key Reagents | Purpose | Critical Parameters | Outcome |
|---|---|---|---|---|
| Anthracene amine synthesis | Anthraquinone, nitrating/reducing agents | Introduce amino groups | Selectivity, purity | Aminoanthraquinone intermediate |
| Triazine core chlorination | Cyanuric chloride, PCl5 or SOCl2 | Generate reactive triazine dichloride | Anhydrous conditions | 6-chloro-1,3,5-triazine-2,4-dicarbonyl dichloride |
| Imine bond formation | Anthracene amine, triazine dichloride | Form bis(imino) linkages | Temperature, solvent, inert atmosphere | Intermediate with triazine core linked to anthracene |
| Benzamide coupling | Benzoyl chloride, base | Attach benzamide groups | Stoichiometry, reaction time | Final target compound |
Chemical Reactions Analysis
Types of Reactions
N,N’-((6-Chloro-1,3,5-triazine-2,4-diyl)bis(imino(9,10-dihydro-9,10-dioxoanthracene-5,1-diyl)))bis(benzamide) undergoes various chemical reactions, including:
Substitution Reactions: The chloro group on the triazine ring can be substituted with different nucleophiles, such as amines or thiols, under basic conditions.
Oxidation and Reduction: The anthracene moiety can participate in redox reactions, leading to the formation of different oxidation states.
Common Reagents and Conditions
Common reagents used in these reactions include sodium carbonate, dioxane, and dichloroethane. The reactions are typically carried out under reflux conditions to ensure complete substitution and high yield .
Major Products
The major products formed from these reactions depend on the nature of the substituents introduced. For example, substitution with amines can lead to the formation of various amine derivatives of the compound .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of triazine compounds exhibit promising anticancer properties. The triazine core is known for its ability to interact with DNA and inhibit cell proliferation. Specifically, compounds similar to N,N'-((6-Chloro-1,3,5-triazine-2,4-diyl)bis(imino(9,10-dihydro-9,10-dioxoanthracene-5,1-diyl)))bis(benzamide) have been studied for their effects on various cancer cell lines. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through DNA intercalation and topoisomerase inhibition.
- Case Study : A study demonstrated that triazine derivatives significantly reduced tumor growth in xenograft models of breast cancer .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Triazines have been reported to possess broad-spectrum antibacterial and antifungal properties.
- Research Findings : In vitro studies have shown that similar compounds exhibit effectiveness against both Gram-positive and Gram-negative bacteria .
Photovoltaic Applications
Due to its conjugated structure involving anthracene units, N,N'-((6-Chloro-1,3,5-triazine-2,4-diyl)bis(imino(9,10-dihydro-9,10-dioxoanthracene-5,1-diyl)))bis(benzamide) can be utilized in organic photovoltaic devices.
- Performance : Research has indicated that incorporating such compounds into polymer blends can enhance light absorption and charge transport properties .
Pesticide Development
The chlorinated triazine structure is known for its herbicidal properties. Compounds like N,N'-((6-Chloro-1,3,5-triazine-2,4-diyl)bis(imino(9,10-dihydro-9,10-dioxoanthracene-5,1-diyl)))bis(benzamide) are being explored as potential active ingredients in herbicides.
- Field Studies : Preliminary field trials suggest that these compounds can effectively control weed populations while minimizing environmental impact compared to traditional herbicides .
Summary of Applications
Mechanism of Action
The mechanism of action of N,N’-((6-Chloro-1,3,5-triazine-2,4-diyl)bis(imino(9,10-dihydro-9,10-dioxoanthracene-5,1-diyl)))bis(benzamide) involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, leading to the inhibition of cellular processes such as replication and transcription . The anthracene moiety also contributes to its ability to generate reactive oxygen species, which can induce cell death in cancer cells .
Comparison with Similar Compounds
6-Phenyl-1,3,5-triazine Derivative
The compound N,N'-[(6-phenyl-1,3,5-triazine-2,4-diyl)bis[imino(9,10-dihydro-9,10-dioxoanthracene-5,1-diyl)]]bis(benzamide) (CAS: 49776-52-5) replaces the chloro group with a phenyl ring. The phenyl group may also stabilize the triazine via π-π interactions, altering electronic properties .
6-(Methylthio)-1,3,5-triazine Derivative
N,N'-((6-(Methylthio)-1,3,5-triazine-2,4-diyl)bis(imino(9,10-dihydro-9,10-dioxoanthracene-5,1-diyl)))bis(benzamide) features a methylthio group instead of chloro. Methylthio is a weaker leaving group, which may slow substitution reactions but improve thermal stability. This variant is less electrophilic, impacting reactivity in synthetic pathways .
Dimethoxyphenyl-Substituted Triazine
6-Chloro-N,N'-bis(2,4-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine (CAS: 333326-28-6) introduces electron-donating methoxy groups. These substituents enhance electron density on the triazine, contrasting with the electron-withdrawing chloro group in the target compound. Such modifications could influence binding affinities in host-guest systems or catalytic applications .
Anthraquinone-Linked Analogues
Iminobis(Anthraquinone) Derivatives
N,N'-[Iminobis(9,10-dihydro-9,10-dioxoanthracene-5,1-diyl)]bis(benzamide) (CAS: 129-28-2) lacks the triazine core, instead connecting anthraquinone units via an imino bridge. The absence of the triazine also limits opportunities for further functionalization .
Dihydroxyanthraquinone Derivatives
N,N’-(9,10-Dihydro-4,8-dihydroxy-9,10-dioxoanthracene-1,5-diyl)bis[4-methylbenzamide] (CAS: 84559-87-5) incorporates hydroxyl groups on the anthraquinone. These groups increase polarity and hydrogen-bonding capacity, enhancing solubility in aqueous media compared to the chloro-triazine derivative. Hydroxyls may also confer antioxidant properties .
Benzamide-Modified Analogues
Chlorobenzamide Variants
N,N′-(9,10-Dioxo-9,10-dihydroanthracene-2,6-diyl)bis(2-chlorobenzamide) (ChemSpider ID: 17332053) substitutes the benzamide with 2-chlorobenzamide. However, it may also increase toxicity risks due to halogenated aromaticity .
Methoxybenzamide Derivatives
N,N'-(9,10-Dihydro-9,10-dioxoanthracene-1,5-diyl)bis(4-methoxybenzamide) (DTXSID60226269) features methoxy groups on the benzamide. Methoxy substituents improve solubility in organic solvents and may modulate metabolic stability compared to unsubstituted benzamide .
Comparative Data Tables
Table 1: Physical Properties of Selected Analogues
Table 2: Spectroscopic Features
*Assumed based on triazine and anthraquinone motifs.
Biological Activity
N,N'-((6-Chloro-1,3,5-triazine-2,4-diyl)bis(imino(9,10-dihydro-9,10-dioxoanthracene-5,1-diyl)))bis(benzamide), a complex organic compound with the molecular formula C45H26ClN7O6 and a molecular weight of 796.19 g/mol, exhibits significant biological activity that has been explored in various scientific studies. This article delves into its biological properties, mechanisms of action, and potential applications in medicine and industry.
Chemical Structure and Properties
The compound features a unique combination of triazine, anthracene, and benzamide moieties. The presence of the 6-chloro-1,3,5-triazine core is particularly noteworthy as it is known for its diverse biological activities.
| Property | Value |
|---|---|
| CAS Number | 49658-80-2 |
| Molecular Formula | C45H26ClN7O6 |
| Molecular Weight | 796.19 g/mol |
| IUPAC Name | N-[5-[[4-[(5-benzamido-9,10-dioxoanthracen-1-yl)amino]-6-chloro-1,3,5-triazin-2-yl]amino]-9,10-dioxoanthracen-1-yl]benzamide |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It has been shown to bind to DNA and proteins, inhibiting critical cellular processes such as replication and transcription. This interaction can lead to apoptosis in cancer cells and inhibition of tumor growth.
Anticancer Activity
Research indicates that N,N'-((6-Chloro-1,3,5-triazine-2,4-diyl)bis(imino(9,10-dihydro-9,10-dioxoanthracene-5,1-diyl)))bis(benzamide) possesses antiproliferative properties against various cancer cell lines. For instance:
- Breast Cancer (MCF-7) : The compound demonstrated significant cytotoxicity with an IC50 value indicating effective inhibition of cell viability.
- Colon Carcinoma (HCT-116) : Similar antiproliferative effects were noted.
These findings suggest that the compound may serve as a potential therapeutic agent in cancer treatment .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties . Its structural components allow it to exhibit activity against a range of pathogens. Studies have shown effectiveness against both bacterial and fungal strains, making it a candidate for further development as an antimicrobial agent .
Case Studies
- Anticancer Studies : A study evaluated the effects of various synthesized triazine derivatives on MCF-7 and HCT-116 cell lines. The results indicated that modifications in the structure significantly influenced biological activity. The compound's unique structure contributed to its enhanced anticancer properties compared to simpler analogs .
- Antimicrobial Efficacy : Another research effort focused on the antimicrobial potential of compounds derived from triazine structures. The study highlighted that the presence of specific functional groups could enhance the activity against resistant bacterial strains .
Q & A
Q. What are the common synthetic routes for this compound, and how can its purity be validated?
The compound is synthesized via palladium-catalyzed cross-coupling reactions. A representative method involves reacting 6-chloro-1,3,5-triazine derivatives with anthraquinone-linked boronic acids under inert conditions (e.g., nitrogen atmosphere). Key steps include refluxing with tetrakis(triphenylphosphine)palladium(0), aqueous K₂CO₃, and toluene/ethanol solvent systems. Post-synthesis, purity is validated using column chromatography and analytical techniques like HPLC (≥95% purity threshold). Structural confirmation requires NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .
Q. Which characterization techniques are critical for confirming its structural and physicochemical properties?
Essential techniques include:
- Spectroscopy : ¹H/¹³C NMR for backbone verification and substituent positioning.
- Chromatography : HPLC for purity assessment.
- Thermal analysis : TGA/DSC to evaluate decomposition points (e.g., anthraquinone stability above 300°C).
- Solubility profiling : Measured in DMSO, THF, or chlorinated solvents (e.g., solubility <1 mg/mL in water at 25°C) .
- LogP determination : Use reverse-phase HPLC or shake-flask methods (reported LogP ~2.65) to assess hydrophobicity .
Q. How do solvent systems and environmental conditions affect its stability?
The compound is sensitive to UV light due to anthraquinone moieties. Stability studies in DMSO show <5% degradation over 72 hours under dark conditions, but >20% degradation under UV exposure. Avoid protic solvents (e.g., water) to prevent hydrolysis of the triazine core. Storage recommendations: anhydrous environments at -20°C with desiccants .
Advanced Research Questions
Q. How can cross-coupling reaction yields be optimized for this compound?
Yield optimization requires:
- Catalyst screening : Compare Pd(PPh₃)₄ vs. Pd(OAc)₂ with ligands like XPhos.
- Solvent optimization : Toluene/ethanol (4:1 v/v) enhances solubility of anthraquinone precursors.
- Reaction time : Extend reflux to 24–48 hours (monitored by TLC).
- Stoichiometry : Use 1.2 equivalents of boronic acid to triazine derivatives to drive the reaction . Post-purification yields typically range from 60–75%.
Q. How should researchers address contradictions in spectroscopic or solubility data across studies?
Discrepancies in solubility (e.g., DMSO vs. acetonitrile) or NMR shifts may arise from:
Q. What computational methods predict the electronic and photophysical properties of this compound?
Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) model HOMO-LUMO gaps (~3.1 eV) and charge transfer behavior. Time-dependent DFT (TD-DFT) predicts UV-Vis absorption maxima (e.g., ~450 nm for anthraquinone π→π* transitions). Compare computational results with experimental UV-Vis and cyclic voltammetry data .
Q. How do substituents on the triazine or anthraquinone units influence reactivity or optoelectronic properties?
- Triazine modifications : Replace chlorine with amino groups to enhance solubility (e.g., via nucleophilic substitution).
- Anthraquinone substitution : Electron-withdrawing groups (e.g., -NO₂) redshift absorption spectra, while electron-donating groups (e.g., -OCH₃) improve charge transport in organic semiconductors .
- Structure-property studies : Use Hammett constants to correlate substituent effects with redox potentials .
Methodological Notes
- Data contradiction resolution : Always replicate experiments with independent batches and validate via peer-reviewed protocols.
- Advanced synthesis : Consider microwave-assisted reactions to reduce reaction times by 50% .
- AI integration : Machine learning models (e.g., COMSOL Multiphysics) can optimize reaction parameters and predict crystallization outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
